Bis-PEG3-sulfonic acid

Beschreibung

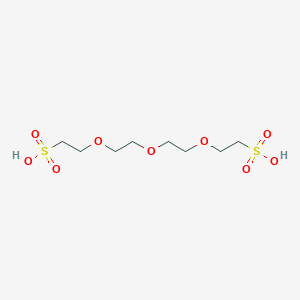

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAMFIBUYBWIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG3-sulfonic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG3-sulfonic acid is a homobifunctional crosslinking reagent characterized by a short polyethylene (B3416737) glycol (PEG) spacer flanked by two sulfonic acid terminal groups. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications in biomedical research and drug development. The inherent hydrophilicity and biocompatibility of the PEG linker, combined with the strong acidic nature of the sulfonic acid moieties, make this molecule a versatile tool for bioconjugation, surface modification, and the development of advanced therapeutic platforms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols for its synthesis and application are provided, alongside structured data and workflow visualizations to support its practical implementation in a laboratory setting.

Core Structure and Physicochemical Properties

Bis-PEG3-sulfonic acid, with the IUPAC name 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid), is a discrete PEG (dPEG®) linker.[1] This means it has a precisely defined length and molecular weight, which is crucial for the synthesis of well-defined and homogenous bioconjugates. The molecule consists of a triethylene glycol core, which imparts flexibility and hydrophilicity.[2] At each terminus of this PEG chain is a sulfonic acid (-SO₃H) group.

The sulfonic acid groups are highly acidic and will be deprotonated to form sulfonate groups (-SO₃⁻) at physiological pH, conferring a negative charge to the molecule.[3] This charge, along with the PEG chain, significantly enhances the aqueous solubility of the linker and any molecule it is conjugated to.[2][3] This property is particularly advantageous for improving the solubility and formulation of hydrophobic drugs.[3]

Data Presentation: Physicochemical Properties

| Property | Value | Reference/Note |

| IUPAC Name | 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid) | [1] |

| Synonyms | Bis-PEG3-sulfonic acid | [1] |

| CAS Number | 255831-16-4 | [1] |

| Molecular Formula | C₈H₁₈O₉S₂ | [1] |

| Molecular Weight | 322.34 g/mol | [1] |

| Exact Mass | 322.0392 | [1] |

| Elemental Analysis | C, 29.81; H, 5.63; O, 44.67; S, 19.89 | [1] |

| SMILES | O=S(=O)(O)CCOCCOCCOCCS(=O)(=O)O | [4] |

| Appearance | Expected to be a solid or oil | Based on similar short-chain PEG derivatives. |

| Solubility | High in aqueous solutions, DMSO, DMF | The PEG chain and sulfonic acid groups confer high hydrophilicity.[2] |

| pKa | < 2 | Sulfonic acids are strong acids and are expected to be fully deprotonated at physiological pH.[3] |

| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Protect from moisture. | [1] The sulfonic acid groups are stable, but the ether linkages in the PEG chain can be susceptible to oxidation over long periods under harsh conditions. |

Synthesis and Experimental Protocols

Proposed Synthesis of Bis-PEG3-sulfonic acid

An experimentally validated protocol for the direct synthesis of Bis-PEG3-sulfonic acid is not widely available in the literature. However, a common and effective method for the synthesis of similar bis-sulfonated PEGs involves a two-step process starting from the corresponding diol, triethylene glycol. This proposed protocol is adapted from established chemical transformations for analogous compounds.

Step 1: Tosylation of Triethylene Glycol

The first step involves the conversion of the terminal hydroxyl groups of triethylene glycol into tosylates. Tosylates are excellent leaving groups, which facilitates the subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Sodium Sulfite (B76179)

The second step is a nucleophilic substitution reaction where the tosylate groups are displaced by sulfite ions to form the target sulfonic acid.

Experimental Protocol: Synthesis of Bis-PEG3-sulfonic acid (Proposed)

Materials:

-

Triethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Sodium sulfite (Na₂SO₃)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Step 1: Synthesis of Bis-PEG3-ditosylate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve triethylene glycol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Bis-PEG3-ditosylate.

Step 2: Synthesis of Bis-PEG3-sulfonic acid

-

Dissolve the crude Bis-PEG3-ditosylate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium sulfite (2.5 eq) to the solution.

-

Heat the mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, acidify the solution with concentrated HCl.

-

The product can be purified by ion-exchange chromatography or by precipitation and recrystallization.

Applications in Research and Drug Development

The unique properties of Bis-PEG3-sulfonic acid make it a valuable tool in several areas of biomedical research.

PROTACs and ADCs

Bis-PEG3-sulfonic acid is an effective linker for the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. The linker's length, flexibility, and hydrophilicity are critical for the formation of a stable and productive ternary complex. The hydrophilicity of the Bis-PEG3-sulfonic acid linker can improve the solubility and cell permeability of the resulting PROTAC.

Similarly, in ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The hydrophilicity of the linker can help to mitigate the hydrophobicity of the payload, reducing aggregation and improving the pharmacokinetic profile of the ADC.

Experimental Protocol: Conceptual Workflow for PROTAC Synthesis

This protocol outlines a general strategy for the synthesis of a PROTAC using a bifunctional linker like Bis-PEG3-sulfonic acid. This typically involves sequential coupling reactions.

Materials:

-

Bis-PEG3-sulfonic acid (with appropriate protecting groups if necessary)

-

Protein of Interest (POI) ligand with a reactive handle (e.g., an amine)

-

E3 ligase ligand with a reactive handle (e.g., an amine)

-

Coupling agents (e.g., HATU, EDC/NHS)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

First Coupling Reaction: Dissolve the Bis-PEG3-sulfonic acid linker (1.0 eq) and the POI ligand (1.0 eq) in an anhydrous solvent. Add a coupling agent and a non-nucleophilic base. Stir at room temperature until the reaction is complete. Purify the ligand-linker intermediate.

-

Second Coupling Reaction: Dissolve the purified ligand-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in an anhydrous solvent. Add a coupling agent and a non-nucleophilic base. Stir at room temperature until the reaction is complete.

-

Deprotection (if necessary): If protecting groups were used on the sulfonic acid moieties, remove them in a final step.

-

Purification: Purify the final PROTAC molecule using preparative HPLC. Characterize the product by LC-MS and NMR.

Surface Modification

The sulfonic acid groups of Bis-PEG3-sulfonic acid can be used to modify surfaces, such as metal oxides and nanoparticles.[2] This is valuable for improving the dispersion and stability of nanoparticles in aqueous solutions and for creating biocompatible coatings that reduce non-specific protein adsorption.[2]

Conclusion

Bis-PEG3-sulfonic acid is a versatile and valuable bifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, combined with the hydrophilicity of the PEG spacer and the strong acidity of the terminal sulfonic acid groups, provides a powerful tool for enhancing the properties of therapeutic molecules and nanomaterials. The protocols and data presented in this guide offer a solid foundation for the effective application of Bis-PEG3-sulfonic acid in the laboratory.

References

An In-depth Technical Guide to Bis-PEG3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG3-sulfonic acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. It details the molecule's core physicochemical properties, its applications in research and drug development, and a plausible experimental protocol for its synthesis.

Core Properties and Significance

Bis-PEG3-sulfonic acid is a valuable tool in bioconjugation and drug delivery. Its structure features a flexible, hydrophilic triethylene glycol (PEG3) spacer terminated by two sulfonic acid groups. The sulfonic acid moiety (-SO₃H) is a strong acid that is deprotonated at physiological pH, conferring a negative charge. This fundamental characteristic imparts several advantageous properties to conjugated molecules.

The primary role of the sulfonic acid group is to significantly increase the aqueous solubility of the linker and any molecule it is conjugated to.[1] This is particularly advantageous for hydrophobic drugs that are otherwise difficult to formulate for intravenous administration.[1] The hydrophilic PEG spacer further enhances this effect.[2] Consequently, this linker is widely used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates to improve their solubility and biocompatibility.[3][4]

Quantitative Data Summary

The key physicochemical properties of Bis-PEG3-sulfonic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid) | [5] |

| CAS Number | 255831-16-4 | [3][5] |

| Molecular Formula | C₈H₁₈O₉S₂ | [3][5] |

| Molecular Weight | 322.34 g/mol | [5] |

| Exact Mass | 322.0392 | [5] |

| Purity | Typically ≥95% | [2][4] |

| Appearance | Not specified; likely a solid or oil | |

| Solubility | Soluble in aqueous solutions, DMSO, DMF | [6] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [5] |

Plausible Synthetic Pathway and Experimental Protocols

Step 1: Ditosylation of Triethylene Glycol

This initial step activates the terminal hydroxyl groups of the PEG spacer, converting them into good leaving groups for subsequent nucleophilic substitution.

-

Materials: Triethylene glycol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270) (or triethylamine), anhydrous dichloromethane (B109758) (DCM).

-

Protocol:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath while stirring.

-

Add pyridine (2.5 equivalents) dropwise.

-

Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and continue stirring for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1 M HCl and perform an aqueous workup to extract the ditosylated product. Purify using column chromatography.

-

Step 2: Synthesis of the Dithiol Intermediate

The tosyl groups are displaced by a thiolating agent, which is then deprotected to yield the corresponding dithiol.

-

Materials: PEG3-ditosylate (from Step 1), sodium thioacetate (B1230152), anhydrous DMF or acetonitrile.

-

Protocol:

-

Dissolve the purified PEG3-ditosylate (1 equivalent) in anhydrous DMF.

-

Add sodium thioacetate (2.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 24 hours or heat to 50-60 °C for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., DCM).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting thioacetate intermediate is then hydrolyzed under acidic or basic conditions to yield the dithiol.

-

Step 3: Oxidation to Bis-PEG3-sulfonic acid

The final step involves the oxidation of the dithiol to the desired disulfonic acid.

-

Materials: PEG3-dithiol (from Step 2), an oxidizing agent (e.g., hydrogen peroxide), formic acid or acetic acid.

-

Protocol:

-

Dissolve the PEG3-dithiol (1 equivalent) in formic acid or acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add an excess of hydrogen peroxide dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure to yield the crude Bis-PEG3-sulfonic acid.

-

Purify the final product using an appropriate method, such as recrystallization or ion-exchange chromatography.

-

Visualized Workflow: Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below, outlining the key transformations from the starting material to the final product.

Caption: Plausible synthesis workflow for Bis-PEG3-sulfonic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis-PEG3-sulfonic acid, CAS 255831-16-4 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 5. medkoo.com [medkoo.com]

- 6. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

Synthesis and Characterization of Bis-PEG3-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG3-sulfonic acid is a homobifunctional crosslinker that is gaining prominence in the fields of bioconjugation and drug delivery. Its structure features a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the aqueous solubility and biocompatibility of conjugated molecules.[1][2] The terminal sulfonic acid groups are strong acids that are deprotonated at physiological pH, conferring a negative charge and providing reactive handles for conjugation.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Bis-PEG3-sulfonic acid, complete with detailed experimental protocols and data presentation. This molecule is particularly relevant in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Bis-PEG3-sulfonic acid is crucial for its effective application in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid) | [6][7] |

| Synonyms | Bis-PEG3-sulfonic acid | [6][7] |

| Molecular Formula | C₈H₁₈O₉S₂ | [6][7] |

| Molecular Weight | 322.34 g/mol | [6][7] |

| CAS Number | 255831-16-4 | [6][7] |

| Appearance | Typically a solid or viscous liquid | |

| Purity | ≥95% | [6] |

| Solubility | Soluble in water, DMSO, and DMF | [7][8] |

| Storage Conditions | Long-term storage at -20°C is recommended. For short-term, 0-4°C in a dry, dark place is suitable. | [7] |

Synthesis of Bis-PEG3-sulfonic acid

The synthesis of Bis-PEG3-sulfonic acid can be achieved through a robust, multi-step process starting from triethylene glycol. The general strategy involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by nucleophilic substitution to introduce the sulfonate functionality.

Synthetic Pathway Overview

Caption: Plausible synthetic pathway for Bis-PEG3-sulfonic acid.

Experimental Protocols

Step 1: Synthesis of Bis-PEG3-ditosylate

This initial step activates the terminal hydroxyl groups of triethylene glycol for subsequent nucleophilic substitution.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.

-

Base Addition: Add pyridine (2.5 equivalents) dropwise to the solution.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Bis-PEG3-ditosylate. The product can be further purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Bis-PEG3-dithiol

This step involves a nucleophilic substitution with a thiolating agent, followed by hydrolysis.

-

Thioacetylation: Dissolve the Bis-PEG3-ditosylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add potassium thioacetate (2.5 equivalents) and stir the mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC.

-

Extraction: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Hydrolysis: Concentrate the organic layer and dissolve the crude dithioacetate intermediate in a suitable solvent like methanol. Add a catalytic amount of a strong acid (e.g., HCl) or a base (e.g., sodium methoxide) and stir at room temperature until the deacetylation is complete.

-

Isolation: Neutralize the reaction mixture and remove the solvent under reduced pressure. The crude Bis-PEG3-dithiol can then be purified.

Step 3: Synthesis of Bis-PEG3-sulfonic acid

The final step is the oxidation of the dithiol to the desired disulfonic acid.

-

Oxidation: Dissolve the Bis-PEG3-dithiol (1 equivalent) in a mixture of formic acid and hydrogen peroxide.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude Bis-PEG3-sulfonic acid.

-

Purification: The final product can be purified by techniques such as ion-exchange chromatography.

Characterization of Bis-PEG3-sulfonic acid

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized Bis-PEG3-sulfonic acid.

| Analytical Technique | Purpose | Expected Results | Reference(s) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹H NMR: Characteristic peaks for the ethylene (B1197577) glycol protons and the protons adjacent to the sulfonic acid groups. The integration of these peaks can confirm the structure. | [9][10] |

| Mass Spectrometry (MS) | Confirmation of molecular weight and identification of impurities. | ESI-MS: A prominent peak corresponding to the molecular ion [M-H]⁻ or [M+Na]⁺ of Bis-PEG3-sulfonic acid. | [11][12] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for S=O stretching (around 1350 and 1175 cm⁻¹) and O-H stretching of the sulfonic acid group. | |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. Due to the lack of a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) is recommended. | [2][11] |

Applications in Drug Development

Bis-PEG3-sulfonic acid is a versatile linker with several applications in drug development, primarily owing to its hydrophilicity and bifunctional nature.

-

PROTACs: It can be used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC, facilitating the degradation of the target protein.[4] The hydrophilic PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The sulfonic acid groups can improve the overall solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR).[13]

-

Surface Modification: The sulfonic acid groups can be used to functionalize nanoparticles or surfaces to improve their dispersion and stability in aqueous solutions.[3]

PROTAC Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bis-PEG3-sulfonic acid - Immunomart [immunomart.com]

- 6. Bis-PEG3-sulfonic acid, CAS 255831-16-4 | AxisPharm [axispharm.com]

- 7. medkoo.com [medkoo.com]

- 8. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis-PEG3-sulfonic acid (CAS: 255831-16-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG3-sulfonic acid, a homobifunctional polyethylene (B3416737) glycol (PEG) linker. The document details its chemical properties, a proposed synthesis protocol, and its primary application in the development of Proteolysis Targeting Chimeras (PROTACs), supported by experimental methodologies and data for comparative analysis.

Core Concepts: Chemical Properties and Structure

Bis-PEG3-sulfonic acid, with the CAS number 255831-16-4, is a hydrophilic linker molecule. Its structure features a central three-unit polyethylene glycol chain, flanked by two sulfonic acid terminal groups. The IUPAC name for this compound is 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid).[1][2] The presence of the PEG spacer and the highly acidic sulfonic acid moieties imparts significant water solubility, a crucial attribute for molecules intended for biological applications.[3][4]

The key physicochemical properties of Bis-PEG3-sulfonic acid are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 255831-16-4 | [2] |

| Molecular Formula | C₈H₁₈O₉S₂ | [2] |

| Molecular Weight | 322.34 g/mol | [2] |

| IUPAC Name | 2,2'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-1-sulfonic acid) | [2] |

| Synonyms | Bis-PEG3-sulfonic acid | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [5] |

| Storage | Recommended at -20°C for long-term storage | [1][2] |

Synthesis Protocol

Step 1: Tosylation of Tetraethylene Glycol

This initial step involves the conversion of the terminal hydroxyl groups of tetraethylene glycol into a better leaving group, such as a tosylate.

-

Materials: Tetraethylene glycol, p-toluenesulfonyl chloride, pyridine (B92270), and dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine and cool the mixture to 0°C.

-

Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Bis-PEG3-tosylate.

-

Step 2: Nucleophilic Substitution with Sodium Sulfite (B76179)

The tosylate groups are then displaced by sulfite ions to yield the final sulfonic acid product.

-

Materials: Bis-PEG3-tosylate, sodium sulfite, ethanol (B145695), and water.

-

Procedure:

-

Dissolve the crude Bis-PEG3-tosylate in a mixture of ethanol and water.

-

Add sodium sulfite (an excess of at least 2 equivalents) to the solution.

-

Heat the mixture to reflux and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The remaining aqueous solution can be purified by ion-exchange chromatography to isolate the Bis-PEG3-sulfonic acid.

-

Applications in Drug Development: PROTACs

Bis-PEG3-sulfonic acid is primarily utilized as a hydrophilic linker in the construction of PROTACs.[6][7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[8][9]

The hydrophilicity imparted by the PEG and sulfonic acid components of Bis-PEG3-sulfonic acid can help to overcome the poor solubility often associated with complex PROTAC molecules.[9][] This enhanced solubility is crucial for the bioavailability and overall performance of the PROTAC.[]

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the catalytic cycle of a PROTAC, highlighting the role of the linker in bridging the target protein and the E3 ligase.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC using Bis-PEG3-sulfonic acid

This protocol describes a general strategy for synthesizing a PROTAC by coupling a warhead (for the target protein) and an E3 ligase ligand, both containing amine functionalities, to the Bis-PEG3-sulfonic acid linker. This process requires the activation of the sulfonic acid groups.

Step 1: Activation of Bis-PEG3-sulfonic acid

The sulfonic acid groups are converted to a more reactive species, such as sulfonyl chlorides.

-

Materials: Bis-PEG3-sulfonic acid, thionyl chloride (SOCl₂), and an anhydrous solvent like DCM.

-

Procedure:

-

Dissolve Bis-PEG3-sulfonic acid (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Add thionyl chloride (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude Bis-PEG3-sulfonyl chloride. This intermediate is typically used immediately in the next step.

-

Step 2: Sequential Coupling to Ligands

A two-step sequential coupling is performed to synthesize the heterobifunctional PROTAC.

-

Materials: Bis-PEG3-sulfonyl chloride, amine-functionalized E3 ligase ligand, amine-functionalized warhead, and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Procedure:

-

Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and DIPEA (2 equivalents) in anhydrous DCM.

-

Slowly add a solution of the crude Bis-PEG3-sulfonyl chloride (1 equivalent) in DCM.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Once the mono-coupled product is formed, add the amine-functionalized warhead (1.1 equivalents) and additional DIPEA (2 equivalents) to the reaction mixture.

-

Continue stirring until the reaction is complete as monitored by LC-MS.

-

Quench the reaction with water and perform a standard aqueous workup.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and characterization of a PROTAC molecule using a bifunctional linker.

References

- 1. benchchem.com [benchchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. benchchem.com [benchchem.com]

- 4. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]

- 5. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

The Hydrophilic Nature of Bis-PEG3-Sulfonic Acid in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of Bis-PEG3-sulfonic acid, a bifunctional linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the aqueous behavior of this linker is paramount for optimizing the solubility, stability, and pharmacokinetic profiles of novel drug candidates.

Core Principles of Hydrophilicity in Bis-PEG3-Sulfonic Acid

Bis-PEG3-sulfonic acid (C8H18O9S2, M.W.: 322.34 g/mol ) is structurally designed for high aqueous solubility.[1] Its hydrophilic character is derived from two key molecular features: the polyethylene (B3416737) glycol (PEG) spacer and the terminal sulfonic acid groups.

-

Polyethylene Glycol (PEG) Spacer : The core of the molecule consists of a short, discrete PEG chain (three ethylene (B1197577) glycol units). The ether oxygen atoms in the PEG backbone are capable of forming hydrogen bonds with water molecules, effectively creating a hydration shell that promotes solubility in aqueous media.[2][3] This flexible PEG chain enhances the overall hydrodynamic volume of the molecule it is attached to, which can also contribute to improved pharmacokinetics.[4]

-

Sulfonic Acid Groups : The molecule is flanked by two sulfonic acid (-SO₃H) groups. These are strong acids that are deprotonated at physiological pH, resulting in a net negative charge.[5] This charge enhances electrostatic interactions with polar water molecules, significantly contributing to the compound's high water solubility.[5] The presence of two sulfonic acid groups amplifies this effect, making it a powerful tool for increasing the solubility of hydrophobic molecules to which it is conjugated.[5]

Quantitative Physicochemical Properties

While specific experimentally determined quantitative data for Bis-PEG3-sulfonic acid is not widely available in peer-reviewed literature, the properties of structurally similar PEG linkers provide a strong basis for estimating its hydrophilic characteristics. The following table summarizes key physicochemical parameters for Bis-PEG3-sulfonic acid and a closely related analog, Bis-PEG3-acid, which features carboxylic acid terminals instead of sulfonic acid.

| Property | Bis-PEG3-sulfonic acid | Bis-PEG3-acid (Analog) | Method of Determination (Typical) | Reference |

| Molecular Formula | C8H18O9S2 | C10H18O7 | Mass Spectrometry | [1] |

| Molecular Weight | 322.34 g/mol | 250.3 g/mol | Mass Spectrometry | [1][6] |

| CAS Number | 255831-16-4 | 96517-92-9 | - | [6][7] |

| Aqueous Solubility | High (qualitative) | Soluble in water | Equilibrium Solubility Method | [6][7] |

| Calculated LogP | Not Available | -1.2 | Computational (e.g., XLogP3) |

Note: The high hydrophilicity of sulfonic acids suggests that the LogP of Bis-PEG3-sulfonic acid would be even lower (more negative) than its carboxylic acid counterpart.

Experimental Protocols for Hydrophilicity Assessment

Accurate characterization of hydrophilicity is crucial for the successful application of linker molecules in drug development. The following are standard, detailed methodologies for determining key hydrophilic properties.

Determination of Aqueous Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Principle: An excess amount of the compound is agitated in a buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of Bis-PEG3-sulfonic acid to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) on an orbital shaker for 24-48 hours to ensure equilibrium is achieved. The presence of undissolved solid material at the end of this period is essential.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 30 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Quantify the concentration of the dissolved compound using a validated analytical method. Since Bis-PEG3-sulfonic acid lacks a chromophore, techniques like Liquid Chromatography with Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) would be appropriate.

Determination of the Partition Coefficient (LogP/LogD)

The partition coefficient is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, providing an indication of its lipophilicity versus hydrophilicity.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4). Shake vigorously for 24 hours to ensure each phase is saturated with the other. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of Bis-PEG3-sulfonic acid in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed container.

-

Equilibration: Agitate the mixture for several hours to allow for the partitioning of the solute between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., LC-MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Aqueous Solubility Determination.

References

- 1. medkoo.com [medkoo.com]

- 2. purepeg.com [purepeg.com]

- 3. purepeg.com [purepeg.com]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 6. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]

- 7. Bis-PEG3-sulfonic acid, CAS 255831-16-4 | AxisPharm [axispharm.com]

The Unseen Architect: A Technical Guide to the Bifunctional Nature of PEG Linkers in Drug Development

Introduction

In the intricate landscape of modern therapeutics, the precise orchestration of molecular components is paramount to achieving desired efficacy and safety. Bifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as critical architects in this endeavor, providing a versatile and biocompatible scaffold to connect distinct molecular entities.[1][2] Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[1] When engineered as a bifunctional linker, a PEG chain possesses two reactive functional groups, allowing it to covalently connect two different molecules, such as an antibody and a potent drug payload.[1][3] This in-depth technical guide elucidates the core principles of bifunctional PEG linkers, their classification, pivotal applications in drug development, and the experimental methodologies that underpin their use, with a special focus on their transformative role in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The process of attaching PEG chains, known as PEGylation, confers several advantageous properties to therapeutic molecules.[4] These benefits include enhanced solubility and stability, a prolonged circulation half-life due to reduced renal clearance, and decreased immunogenicity by masking the molecule from the host's immune system.[4][5]

Classification of Bifunctional PEG Linkers

Bifunctional PEG linkers are broadly categorized based on the identity of their terminal reactive groups and their stability in physiological conditions.

-

Homobifunctional vs. Heterobifunctional Linkers : Homobifunctional linkers possess two identical reactive groups and are typically used for crosslinking similar molecules.[2] In contrast, heterobifunctional linkers have two distinct reactive groups, which is particularly valuable in complex drug development as it allows for controlled, sequential conjugation of two different molecules.[1][2] This specificity is fundamental to the construction of sophisticated therapeutics like ADCs and PROTACs.[2]

-

Cleavable vs. Non-Cleavable Linkers : The choice between a cleavable and non-cleavable linker is a critical strategic decision that directly impacts the drug's mechanism of release and its therapeutic index.[5]

-

Cleavable Linkers are designed with labile bonds that break under specific physiological conditions found within target cells or the tumor microenvironment.[6] Common cleavage mechanisms include hydrolysis in acidic environments (e.g., hydrazone bonds), reduction by intracellular glutathione (B108866) (e.g., disulfide bonds), or enzymatic cleavage by proteases like cathepsin B (e.g., peptide bonds).[7] This targeted release can minimize systemic toxicity and, for membrane-permeable payloads, induce a "bystander effect" by killing adjacent antigen-negative tumor cells.[6][7]

-

Non-Cleavable Linkers provide a stable connection between the drug and the targeting moiety.[] The drug is released only after the entire conjugate is internalized by the target cell and the antibody component is completely degraded within the lysosome.[6][9] This approach often leads to greater plasma stability and may offer a wider therapeutic window.[9]

-

Core Applications in Drug Development

Bifunctional PEG linkers are integral to the design of several cutting-edge therapeutic modalities, where they serve as more than just a simple spacer.[1]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine a monoclonal antibody's specificity with a cytotoxic drug's potency.[5][10] Heterobifunctional PEG linkers are pivotal in this technology, connecting the antibody to the payload.[2] The inclusion of a hydrophilic PEG linker can mitigate the aggregation often caused by hydrophobic drugs, especially at higher drug-to-antibody ratios (DARs).[5][11] Furthermore, multi-arm or branched PEG linkers can increase the DAR, potentially enhancing the ADC's potency by delivering a higher concentration of the drug to target cells per binding event.[5][11]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by co-opting the cell's ubiquitin-proteasome system.[12][13] A PROTAC consists of two ligands connected by a linker: one binds to the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[14] The linker, often a PEG chain, is a critical determinant of the PROTAC's efficacy.[3] Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][14]

Quantitative Data Summary

The physicochemical properties of the PEG linker, particularly its length, profoundly impact the performance of the resulting conjugate.[15] The selection of an optimal linker requires balancing improved pharmacokinetics against potential alterations in binding affinity or potency.[15][16]

Table 1: Common Heterobifunctional PEG Linkers and Their Reactive Groups

| Linker Type | Reactive Group 1 (e.g., for Antibody) | Reactive Group 2 (e.g., for Drug) | Primary Application |

| NHS-PEG-Maleimide | N-Hydroxysuccinimide (NHS) Ester | Maleimide | Conjugation to primary amines (-NH2) and thiols (-SH) |

| Azide-PEG-Alkyne | Azide | Alkyne | Click Chemistry (Copper-catalyzed or strain-promoted) |

| DBCO-PEG-NHS | Dibenzocyclooctyne (DBCO) | NHS Ester | Copper-free click chemistry and amine conjugation |

| Thiol-PEG-Amine | Thiol | Amine | Thiol-maleimide chemistry and EDC/NHS coupling |

Table 2: Impact of PEG Linker Length on ADC & Nanoparticle Properties

| Parameter | Effect of Increasing PEG Length/Density | Rationale |

| Solubility | Generally Increases | The hydrophilic nature of PEG mitigates the hydrophobicity of the payload, preventing aggregation.[5][15] |

| Circulation Half-Life (t½) | Increases | The larger hydrodynamic radius of the conjugate reduces renal clearance.[5][15][17] |

| Systemic Clearance | Decreases | Reduced clearance by the kidneys and RES (reticuloendothelial system).[17][18] |

| Tumor Accumulation | Increases (up to a point) | Enhanced Permeability and Retention (EPR) effect is more pronounced with longer circulation times.[4][19] |

| In Vitro Potency | May Decrease | Longer linkers can cause steric hindrance, potentially reducing binding affinity or cellular uptake.[15][16] |

| Drug-to-Antibody Ratio (DAR) | Can be Increased | PEG linkers, especially branched ones, can facilitate higher drug loading without causing aggregation.[11][20] |

This table summarizes general trends; the optimal PEG length is specific to the antibody, payload, and target, requiring empirical validation.[16]

Key Experimental Protocols

Successful bioconjugation requires carefully optimized and reproducible protocols.[2] The following are generalized methodologies for the synthesis and characterization of PEGylated proteins, a foundational step in creating many advanced therapeutics.

Protocol 1: Amine-Reactive PEGylation of a Protein (e.g., Antibody)

This protocol describes a general procedure for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

Protein (e.g., monoclonal antibody)

-

NHS-Ester-PEG-Linker

-

Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG linker.

-

Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Methodology:

-

Protein Preparation : Buffer exchange the protein into the reaction buffer to a final concentration of 2-10 mg/mL.[21] Ensure the buffer is free of primary amines that would compete with the reaction.

-

PEG Linker Preparation : Immediately before use, dissolve the NHS-Ester-PEG-Linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[2]

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution.[2] The optimal ratio must be determined empirically. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[2]

-

Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[21] The primary amines in the quenching buffer will react with and consume any excess NHS-ester-PEG.

-

Purification : Immediately purify the reaction mixture to separate the PEGylated protein from unreacted protein, excess PEG reagent, and quenched byproducts. SEC is commonly used to separate molecules based on size.[15]

Protocol 2: Characterization of PEGylated Conjugates

Robust analytical methods are required to determine critical quality attributes of the final product.[22]

A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

-

Purpose : To confirm successful PEGylation and assess heterogeneity.

-

Method : Run samples of the unreacted protein and the purified conjugate on a polyacrylamide gel. PEGylated proteins will exhibit a higher apparent molecular weight, appearing as a smear or a series of discrete bands higher up the gel compared to the sharp band of the unmodified protein.[15]

B. HPLC-SEC (High-Performance Liquid Chromatography - Size Exclusion)

-

Purpose : To quantify aggregates and assess the distribution of different PEGylated species.

-

Method : Inject the purified sample onto an SEC column. The resulting chromatogram will show peaks corresponding to the monomeric conjugate, as well as any high-molecular-weight aggregates or low-molecular-weight impurities.[22]

C. LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Purpose : To determine the precise molecular weight and the average degree of PEGylation (or DAR for ADCs).

-

Method : The sample is separated by reversed-phase liquid chromatography and introduced into a high-resolution mass spectrometer.[23] The resulting mass spectrum is deconvoluted to determine the mass of the intact conjugate. The number of attached PEG molecules can be calculated from the mass shift relative to the unconjugated protein.[22][23]

Conclusion

Bifunctional PEG linkers are a cornerstone technology in modern drug development, enabling the creation of sophisticated therapeutics with improved efficacy and safety profiles.[2] From extending the half-life of proteins to enabling the targeted delivery of cytotoxic agents in ADCs and mediating protein degradation in PROTACs, their versatility is unparalleled.[2][23] A thorough understanding of the interplay between linker type, length, and chemical functionality is critical for the rational design of next-generation therapies that can overcome significant challenges in medicine.[4][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. purepeg.com [purepeg.com]

- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 10. purepeg.com [purepeg.com]

- 11. adcreview.com [adcreview.com]

- 12. benchchem.com [benchchem.com]

- 13. o2hdiscovery.co [o2hdiscovery.co]

- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. enovatia.com [enovatia.com]

The Pivotal Role of Bis-PEG3-Sulfonic Acid in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the successful development of bioconjugates, influencing not only the efficiency of the conjugation reaction but also the stability, solubility, and overall performance of the final product. Among the diverse array of available linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other biomolecules.[1] This guide provides an in-depth technical overview of Bis-PEG3-sulfonic acid, a bifunctional PEG linker, detailing its mechanism of action, physicochemical properties, and applications in bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArging Chimeras).

Core Principles: The Impact of the Sulfonic Acid Group

The defining feature of Bis-PEG3-sulfonic acid is the presence of two terminal sulfonic acid (-SO₃H) groups. The sulfonic acid group is a strong acid that is deprotonated at physiological pH, conferring a negative charge to the PEG linker.[2] This fundamental characteristic imparts several advantageous properties to the conjugated drug molecule.[2]

Enhanced Hydrophilicity and Solubility: The primary and most significant role of the sulfonic acid group is to dramatically increase the aqueous solubility of the PEG linker and, consequently, the conjugated drug.[2][3] This is particularly beneficial for hydrophobic drugs that are challenging to formulate for intravenous administration.[2] The highly polar sulfonate group readily interacts with water molecules, improving the overall solubility of the drug conjugate.[2]

Altered Pharmacokinetics and Biodistribution: The negative charge and increased hydrophilicity imparted by the sulfonic acid group can influence the pharmacokinetic profile of a drug. While PEGylation, in general, is known to increase the hydrodynamic radius of a molecule, thereby reducing renal clearance and extending its circulation half-life, the addition of a charged group can further modulate this effect.[2]

Mechanism of Action in Bioconjugation

The sulfonic acid groups of Bis-PEG3-sulfonic acid are not directly reactive with common functional groups on biomolecules like amines or thiols. To be used in bioconjugation, the sulfonic acid groups must first be activated to a more reactive species, typically a sulfonyl chloride (-SO₂Cl).[1] This two-step process allows for a controlled conjugation reaction.

-

Activation Step: The sulfonic acid is converted to a highly reactive sulfonyl chloride. This is typically achieved by reacting the Bis-PEG3-sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step is usually performed as a separate reaction before the introduction of the biomolecule.[1]

-

Conjugation Step: The resulting activated linker (Bis-PEG3-sulfonyl chloride) is then reacted with the target biomolecule. The sulfonyl chloride readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on a protein, to form a stable sulfonamide bond (-SO₂-NH-).[1] The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (pH 8.0-9.0) to ensure the amine nucleophile is deprotonated and thus more reactive.

The sulfonamide bond is generally more stable to hydrolysis than an amide bond, which is formed by the more common NHS-ester chemistry.[1] This enhanced stability can be advantageous in applications requiring a long circulation half-life or exposure to harsh conditions.[1]

Mechanism of Bis-PEG3-sulfonic acid bioconjugation.

Physicochemical and Performance Parameters

While direct, head-to-head experimental data comparing Bis-PEG3-sulfonic acid with other linkers is not always readily available in the public domain, a robust comparison can be drawn from the well-established chemistries of their reactive functional groups.[1]

| Feature | Bis-PEG3-sulfonic acid Linker | Carboxylic Acid PEG Linker | NHS Ester PEG Linker |

| Reactive Group | Sulfonic acid (-SO₃H)[1] | Carboxylic acid (-COOH)[1] | N-Hydroxysuccinimide (NHS) ester[4] |

| Activated Form | Sulfonyl chloride (-SO₂Cl)[1] | N-Hydroxysuccinimide (NHS) ester[1] | Pre-activated[4] |

| Target Functional Group | Primary and secondary amines[1] | Primary amines[1] | Primary amines[5] |

| Resulting Linkage | Sulfonamide bond (-SO₂-NH-)[1] | Amide bond (-CO-NH-)[1] | Amide bond (-CO-NH-)[5] |

| Bond Stability | Generally more stable to hydrolysis than amides[1] | Highly stable under physiological conditions[1] | Highly stable under physiological conditions[1] |

| Hydrophilicity | The sulfonic acid group is highly hydrophilic[2] | The carboxylic acid group is hydrophilic[1] | Less hydrophilic than sulfonic or carboxylic acids[4] |

| Reaction pH | Activation: Anhydrous; Conjugation: pH 8.0-9.0[1] | Activation: pH 4.5-7.2; Conjugation: pH 7.2-8.5[4] | pH 7.2-8.5[6] |

Experimental Protocols

The bioconjugation workflow for sulfonic acid PEG linkers differs from carboxylic acid or pre-activated NHS ester linkers primarily in the initial activation step.

Protocol 1: Activation of Bis-PEG3-sulfonic acid

Materials:

-

Bis-PEG3-sulfonic acid

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

Chlorinating agent (e.g., thionyl chloride or oxalyl chloride)

-

Anhydrous reaction vessel under inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Bis-PEG3-sulfonic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried flask under an inert atmosphere.[7]

-

Cool the solution to 0°C in an ice bath.[7]

-

Slowly add a molar excess of the chlorinating agent (e.g., 2-5 equivalents of thionyl chloride) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Remove the excess chlorinating agent and solvent under reduced pressure.

-

The resulting activated Bis-PEG3-sulfonyl chloride should be used immediately in the next step or stored under anhydrous conditions.

Protocol 2: Conjugation of Activated Linker to a Protein

Materials:

-

Activated Bis-PEG3-sulfonyl chloride

-

Protein solution in an amine-free buffer (e.g., PBS, pH 8.0-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at pH 8.0-9.0.

-

Immediately before use, dissolve the activated Bis-PEG3-sulfonyl chloride in a small amount of anhydrous organic solvent (e.g., DMSO).

-

Add a 10- to 50-fold molar excess of the activated linker solution to the protein solution while gently stirring.[1] The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction at room temperature or 4°C with gentle shaking for 2 to 24 hours.[1]

-

Monitor the reaction progress by SDS-PAGE or mass spectrometry.[1]

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted linker.[8] Incubate for an additional 30 minutes.[8]

-

Purify the PEG-protein conjugate using SEC or dialysis to remove excess linker and quenching buffer.[5]

Workflow for ADC synthesis using Bis-PEG3-sulfonic acid.

Applications in Drug Development

The unique properties of Bis-PEG3-sulfonic acid make it a valuable tool in modern drug development, particularly in the fields of targeted therapies.

PROTACs: Bis-PEG3-sulfonic acid is used as a PEG-based PROTAC linker.[9][10] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9] The hydrophilic PEG linker can improve the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs): The bifunctional nature of Bis-PEG3-sulfonic acid allows it to link a cytotoxic drug to an antibody. The antibody provides targeting to cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. The high hydrophilicity of the sulfonic acid-containing linker can help to overcome aggregation issues often associated with hydrophobic drug payloads.[11]

Relationship between linker properties and conjugate performance.

Conclusion

Bis-PEG3-sulfonic acid and other sulfonic acid-terminated PEG linkers are powerful tools for researchers and drug development professionals. Their ability to significantly enhance aqueous solubility and form highly stable sulfonamide bonds offers a versatile approach for formulating poorly soluble drugs and modulating the pharmacokinetic properties of biologics.[2] The detailed protocols and conceptual frameworks presented in this guide provide a foundation for harnessing the potential of sulfonated PEG linkers in creating more effective and safer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bis-PEG3-sulfonic acid - Immunomart [immunomart.com]

- 11. benchchem.com [benchchem.com]

The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that leads to the targeted degradation of proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][2]

The PROTAC molecule acts as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] The PROTAC is then released to engage in another catalytic cycle.[1] While the choice of ligands for the POI and E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer. It plays a critical and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[1] The linker's length, chemical composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex, which is a prerequisite for successful protein degradation.[1]

Core Components of a PROTAC

A PROTAC is a heterobifunctional molecule composed of three distinct chemical entities:

-

Warhead: A ligand that specifically binds to the protein of interest (POI), the target protein intended for degradation. The warhead's affinity and selectivity for the POI are crucial for the PROTAC's targeting capabilities.[3]

-

E3 Ligase Ligand: A ligand that recruits a specific E3 ubiquitin ligase, an enzyme responsible for tagging the POI with ubiquitin.[3] The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[3]

-

Linker: A chemical moiety that connects the warhead and the E3 ligase ligand. The linker is far more than a simple tether; its composition, length, and attachment points are critical determinants of a PROTAC's biological activity.[3]

The synergistic action of these three components enables the formation of a transient ternary complex between the POI and the E3 ligase, bringing them into close proximity.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's endogenous ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4]

The Critical Role of the PROTAC Linker

The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] The linker's characteristics, however, influence virtually every aspect of PROTAC activity, from ternary complex stability to pharmacokinetic profiles.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker significantly impacts a PROTAC's solubility, cell permeability, and metabolic stability.[5]

-

Alkyl Chains: Composed of saturated or unsaturated hydrocarbon chains, alkyl linkers offer a high degree of conformational flexibility.[6] They are synthetically accessible and generally considered more metabolically stable.[7] However, their hydrophobic nature can limit aqueous solubility.[7]

-

Polyethylene (B3416737) Glycol (PEG) Linkers: PEG linkers consist of repeating ethylene (B1197577) glycol units and are valued for their ability to increase hydrophilicity and improve the solubility of the often large and hydrophobic PROTAC molecules.[8] The flexibility of PEG linkers can be advantageous in achieving a productive ternary complex geometry.[7] However, the ether linkages can be susceptible to oxidative metabolism.[7]

-

Rigid Linkers: Incorporating cyclic structures like piperazine, piperidine, or aromatic systems can restrict the linker's flexibility.[1][9] This can improve potency and pharmacokinetic properties by pre-organizing the PROTAC for binding and reducing the entropic penalty upon ternary complex formation.[10]

Impact of Linker Length on Efficacy

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[6] A linker that is too short may cause steric clashes, preventing the formation of a productive ternary complex.[11] Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility or unproductive binding modes, resulting in inefficient ubiquitination.[11]

Quantitative Data on Linker Impact

The following tables summarize experimental data illustrating the impact of linker length and composition on PROTAC efficacy.

Table 1: Impact of Linker Length (PEG Linkers) on BRD4 Degradation

This table compares PROTACs targeting Bromodomain-containing protein 4 (BRD4) using a VHL E3 ligase ligand, with varying lengths of a polyethylene glycol (PEG) linker.

| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | PEG | 8 | >1000 | <10 |

| PROTAC B | PEG | 12 | 100 | 85 |

| PROTAC C | PEG | 16 | 10 | >95 |

| PROTAC D | PEG | 20 | 50 | 90 |

Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[10]

Observation: A clear structure-activity relationship is observed. A linker that is too short (PROTAC A) is ineffective. Efficacy peaks at an optimal length (PROTAC C) before decreasing again, a common phenomenon in PROTAC optimization.[10]

Table 2: Comparative Efficacy of PEG vs. Alkyl Linkers for BTK Degradation

This table compares pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK) with linkers of similar length but different compositions.

| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BTK Degrader 1 | Alkyl Chain | ~15 | 50 | 85 |

| BTK Degrader 2 | PEG Chain | ~16 | 5 | >95 |

Data is illustrative and compiled from general findings in PROTAC literature.[12]

Observation: In this series of BTK degraders, the introduction of a PEG linker generally led to improved degradation potency (lower DC50) and a higher maximal degradation level compared to alkyl linkers of similar lengths.[12] This could be attributed to the enhanced solubility and potentially more favorable conformational flexibility imparted by the PEG chain, facilitating ternary complex formation.[12]

Experimental Protocols

The development and evaluation of PROTACs involve a series of key experiments to synthesize the molecules and assess their biological activity.

PROTAC Synthesis via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and efficient "click chemistry" reaction used for the rapid synthesis of PROTACs, allowing for the assembly of diverse libraries to probe structure-activity relationships.[13]

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azide-functionalized component (e.g., E3 ligase ligand-linker-azide)

-

Alkyne-functionalized component (e.g., target protein ligand-alkyne)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO and water)

-

Nitrogen or Argon gas

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide (B81097) and alkyne components in a suitable solvent (e.g., 10 mM in DMSO).[13]

-

Reaction Setup: In a reaction vial, combine the azide-functionalized component (1.0 equivalent) and the alkyne-functionalized component (1.0-1.2 equivalents) in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water. Add sodium ascorbate (1.0 equivalent) to reduce Cu(II) to Cu(I).

-

Reaction Execution: Add the catalyst solution to the reaction mixture. Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes. Seal the vial and stir at room temperature.

-

Monitoring: Monitor the reaction progress by LC-MS or TLC.

-

Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Cellular Degradation Assay via Western Blot

Western blotting is a cornerstone technique for quantifying the efficacy of PROTACs by measuring the reduction in the levels of the target protein.[4]

Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation

-

Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 12, or 24 hours).[2][13]

-

Cell Lysis: Wash the cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice to lyse the cells. Scrape the cells and collect the lysates. Clarify the lysates by centrifugation to pellet cell debris.[2][13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[8][13]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane and separate by SDS-PAGE.[4][13]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using a chemiluminescent substrate.[8] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation).[4]

Ternary Complex Formation Assay

Protocol: Time-Resolved FRET (TR-FRET) Assay

This protocol provides a general framework for measuring the formation of a [POI]-[PROTAC]-[E3 Ligase] complex.

Materials:

-

His-tagged POI

-

GST-tagged E3 Ligase (e.g., VCB complex: VHL, Elongin C, Elongin B)

-

Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody labeled with a FRET acceptor (e.g., d2)

-

PROTAC compound

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)

-

384-well, low-volume, non-binding surface microplates

Procedure:

-

Reagent Preparation: Prepare stock solutions of proteins and antibodies in the assay buffer. Perform a serial dilution of the PROTAC compound in DMSO, followed by a dilution into the final assay buffer.[15]

-

Assay Protocol (20 µL final volume):

-

Add 5 µL of the diluted PROTAC solution to the wells of the 384-well plate. Include "no PROTAC" (buffer only) and "no protein" controls.

-

Prepare a master mix of the POI and E3 ligase. Add 10 µL of this mix to each well. The final concentrations should be optimized but are typically in the low nanomolar range (e.g., 5-20 nM).

-

Incubate for 30-60 minutes at room temperature.

-

Prepare a master mix of the donor and acceptor antibodies. Add 5 µL of this mix to each well.

-

Incubate for 2-4 hours at room temperature, protected from light.[15]

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible reader (Ex: 340 nm, Em: 620 nm & 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot the dose-response curve to determine the EC50 for ternary complex formation.

Experimental and Developmental Workflow

The development of a novel PROTAC involves a systematic process of design, synthesis, and evaluation.

Conclusion

The linker is a critical and multifaceted component of a PROTAC molecule. Its chemical composition, length, and attachment points profoundly influence the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[2] A deep understanding of linker chemistry, coupled with a systematic approach to design, synthesis, and evaluation, is paramount for the development of novel and effective PROTAC-based therapeutics. The strategic optimization of the linker allows for the fine-tuning of a PROTAC's efficacy, selectivity, and drug-like properties, ultimately paving the way for the next generation of targeted protein degraders.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability [uu.diva-portal.org]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. benchchem.com [benchchem.com]

- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of Bis-PEG3-sulfonic Acid

This document provides a comprehensive technical overview of the solubility characteristics of Bis-PEG3-sulfonic acid (CAS No. 255831-16-4). As a hydrophilic, PEG-based linker, its solubility is a critical parameter for researchers and professionals in drug development and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugates.[1][2] This guide summarizes the expected solubility based on the molecule's chemical properties, provides a detailed experimental protocol for quantitative determination, and presents a clear workflow for this process.

Core Properties and Predicted Solubility Profile

Bis-PEG3-sulfonic acid is a bifunctional linker characterized by a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated by two sulfonic acid groups.[1][2][3] The molecular formula is C₈H₁₈O₉S₂ and the molecular weight is approximately 322.35 g/mol .[1][2] The presence of the PEG spacer and, most significantly, the two strongly acidic and polar sulfonic acid groups, dictates its interaction with various solvents. The sulfonic acid moieties are highly hydrophilic and are expected to significantly enhance solubility in polar and aqueous media.[4]